
3-(Trifluoromethyl)aniline
Overview
Description
3-(Trifluoromethyl)aniline (CAS No. 98-16-8, molecular formula C₇H₆F₃N) is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the meta position of the aniline ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its strong electron-withdrawing -CF₃ group enhances stability and modulates reactivity, making it valuable for designing bioactive molecules and functional materials .
Physicochemical properties include a molecular weight of 161.12 g/mol, with a boiling point of 72–74°C at 12 mmHg. It is typically a colorless to pale yellow liquid, sensitive to light and moisture. Safety data indicate moderate toxicity (e.g., LD₅₀ oral rat: 500 mg/kg), necessitating careful handling in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)aniline can be synthesized through several methods:
Reduction of 3-nitrotrifluoromethylbenzene: This method involves the reduction of 3-nitrotrifluoromethylbenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Electrophilic Fluorination: Another method involves the electrophilic fluorination of aromatic compounds using trifluoromethylating agents like trifluoromethyltrimethylsilane (CF₃SiMe₃) followed by amination.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reduction of 3-nitrotrifluoromethylbenzene. This process is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Synthesis
3-(Trifluoromethyl)aniline serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it valuable in medicinal chemistry. For instance, it has been utilized in the synthesis of thiourea derivatives, which exhibited antimicrobial activity .
Table 1: Synthesis Applications of this compound
Compound Type | Application | Reference |
---|---|---|
Thiourea Derivatives | Antimicrobial agents | |
Fluorinated Pharmaceuticals | Drug development | |
Organic Reagents | Catalysts in organic reactions |
Environmental Studies
In ecotoxicology, this compound has been studied for its effects on soil organisms. A notable study employed NMR spectroscopy to investigate its metabolism in earthworms (Eisenia veneta), revealing insights into its environmental impact and degradation pathways .
Case Study: Ecotoxicological Impact
- Objective : Assess the toxicity and metabolic pathways of this compound in soil organisms.
- Methodology : Exposure via filter-paper contact toxicity tests at varying concentrations.
- Findings : Metabolic pathways were elucidated using NMR, indicating significant uptake and transformation by soil organisms .
Analytical Chemistry
This compound is frequently employed as a standard in analytical chemistry due to its distinct spectral properties. It is utilized in High-Performance Liquid Chromatography (HPLC) for related substance analysis, ensuring the purity of pharmaceutical compounds. The compound's unique characteristics allow for effective differentiation from impurities .
Table 2: Analytical Applications
Technique | Purpose | Reference |
---|---|---|
HPLC | Related substances analysis | |
Spectroscopy | Structural analysis | |
Toxicity Testing | Environmental impact assessment |
Material Science
In material science, this compound is explored for its role in developing fluorinated polymers and materials that exhibit enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .
Medicinal Chemistry
The trifluoromethyl group in this compound contributes to the development of new therapeutic agents. Research has shown that compounds containing this moiety often display improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation .
Key Findings in Medicinal Chemistry
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Positional Isomers: 2- and 4-(Trifluoromethyl)aniline
The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on the substituent position. Key comparisons include:
Antituberculosis Activity
In contrast, derivatives of 2- and 4-substituted isomers are less explored in this context.
Toxicity Profile
- 3-(Trifluoromethyl)aniline : Induces metabolic disruptions in earthworms (e.g., elevated alanine, glycine, and citrate levels) at sublethal doses, indicating mitochondrial dysfunction .
- 2-(Trifluoromethyl)aniline : Lower acute toxicity in mammalian models, attributed to faster metabolic clearance .
Structural Analogs with Additional Substituents
Biological Activity
3-(Trifluoromethyl)aniline, a compound with the molecular formula , is notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
- Molecular Weight : 161.13 g/mol
- Solubility : Soluble in water (5 g/L at 20°C) .
- Hazard Classification : Classified as hazardous with acute toxicity and environmental risks .
The trifluoromethyl group in this compound enhances its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate biological pathways, which is critical for its potential therapeutic effects. The specific mechanisms include:
- Enzyme Modulation : The compound may influence enzyme activity, affecting metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, potentially altering cellular signaling processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Some derivatives have been explored for their anticancer properties, showing promise in inhibiting tumor growth .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
- Anticancer Research : In a study focusing on cancer cell lines, derivatives of this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapeutics .
- Toxicological Studies : Toxicological assessments indicate that exposure to this compound can lead to various adverse effects, including skin irritation and respiratory issues. Long-term exposure has been linked to organ toxicity .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the recommended safety protocols for handling 3-(Trifluoromethyl)aniline in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with aromatic amines and fluorinated compounds .
- Ventilation: Work in a fume hood to minimize inhalation exposure. Engineering controls (e.g., local exhaust) are critical for confined spaces .
- First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. Use emergency eyewash stations or safety showers. For ingestion, do NOT induce vomiting; seek immediate medical attention .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into waterways .
- Training: Mandatory training on SDS interpretation, PPE use, and emergency response is required .
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy: Analyze NMR in DMSO-. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and the NH group (δ ~5.0 ppm, broad). The CF group appears as a singlet in NMR at δ -60 to -65 ppm .
- GC/MS: Use a DB-5 column and electron ionization (EI) mode. The molecular ion peak (m/z 161) and fragment ions (e.g., m/z 142 [M–F]) confirm identity .
- Cross-Validation: Compare retention times and spectral data with reference standards (e.g., PubChem CID 7375) .
Q. Advanced: What strategies are effective in mitigating by-product formation during the synthesis of Schiff base derivatives from this compound?
Methodological Answer:
- Reaction Optimization: Use stoichiometric control (e.g., 1:1 molar ratio of aldehyde and amine) in ethanol under reflux. Monitor reaction progress via TLC .
- Purification: Extract crude products with dichloromethane, evaporate under reduced pressure, and recrystallize in ethanol to isolate pure imines (yields 70–85%) .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate imine formation and reduce side reactions like oxidation .
Q. Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Directing Effects: The CF group is strongly electron-withdrawing (-I effect), meta-directing electrophiles (e.g., nitration, sulfonation) to positions 4 and 6 of the aromatic ring. This contrasts with electron-donating groups (e.g., -OCH), which are para-directing .
- Reactivity Comparison: In bromination reactions, this compound reacts slower than aniline but faster than nitrobenzene due to moderate deactivation by CF .
Q. Advanced: What analytical challenges arise when detecting trace amounts of this compound in environmental samples, and how can they be addressed?
Methodological Answer:
- Challenges: Low concentrations (ng/L range), matrix interference from organic matter, and volatility losses during extraction .
- Solutions:
- Closed-Loop Stripping Analysis (CLSA): Pre-concentrate analytes from water using activated carbon traps. Couple with GC/MS for quantification .
- Surrogate Standards: Use 2-(trifluoromethyl)phenanol as an internal standard to correct for recovery inefficiencies .
- Calibration: Construct linear calibration curves (10–250 ng/L) with R >0.99 to ensure accuracy .
Q. Advanced: In pharmacological studies, how does the introduction of a trifluoromethyl group on the aniline ring affect biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Enhanced Lipophilicity: The CF group increases log P by ~1.0 unit, improving membrane permeability and bioavailability .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life. For example, flunixin (a veterinary NSAID derived from this compound) shows extended activity compared to non-fluorinated analogs .
- Case Study: In insecticidal meta-diamides, CF-substituted derivatives exhibit 10-fold higher activity against Plutella xylostella due to stronger receptor binding .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Controlled Comparative Studies: Synthesize derivatives with systematic structural variations (e.g., substituent position, halogenation) and test under standardized bioassays .
- Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities. For example, CF-induced electron deficiency may enhance binding to target enzymes .
- Meta-Analysis: Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .
Properties
IUPAC Name |
3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID9024512 | |
Record name | 3-(Trifluoromethyl)aniline | |
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Molecular Weight |
161.12 g/mol | |
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Physical Description |
3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline] | |
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Boiling Point |
369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG | |
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Flash Point |
185 °F (NTP, 1992) | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER | |
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Density |
1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink | |
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Vapor Density |
5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.59 [mmHg] | |
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Color/Form |
COLORLESS TO YELLOW OILY LIQ | |
CAS No. |
98-16-8 | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Melting Point |
37 °F (EPA, 1998) | |
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Retrosynthesis Analysis
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